Cas no 405174-69-8 (3-Methoxy-5,6,7,8-tetrahydroquinoline)

3-Methoxy-5,6,7,8-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-5,6,7,8-tetrahydroquinoline
- Quinoline, 5,6,7,8-tetrahydro-3-methoxy- (9CI)
- DTXSID80456506
- SCHEMBL4065673
- 3-methoxy-5,6,7,8-tetrahydro-quinoline
- 405174-69-8
-
- インチ: InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h6-7H,2-5H2,1H3
- InChIKey: NMGNNHBGVMLQJR-UHFFFAOYSA-N
- SMILES: COC1=CN=C2CCCCC2=C1
計算された属性
- 精确分子量: 163.099714038g/mol
- 同位素质量: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 22.1Ų
3-Methoxy-5,6,7,8-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189008089-25g |
3-Methoxy-5,6,7,8-tetrahydroquinoline |
405174-69-8 | 95% | 25g |
$2916.90 | 2023-09-02 | |
Chemenu | CM143093-1g |
3-methoxy-5,6,7,8-tetrahydroquinoline |
405174-69-8 | 95% | 1g |
$720 | 2023-02-18 | |
Alichem | A189008089-10g |
3-Methoxy-5,6,7,8-tetrahydroquinoline |
405174-69-8 | 95% | 10g |
$1800.36 | 2023-09-02 | |
Alichem | A189008089-5g |
3-Methoxy-5,6,7,8-tetrahydroquinoline |
405174-69-8 | 95% | 5g |
$1133.22 | 2023-09-02 | |
Chemenu | CM143093-1g |
3-methoxy-5,6,7,8-tetrahydroquinoline |
405174-69-8 | 95% | 1g |
$720 | 2021-08-05 |
3-Methoxy-5,6,7,8-tetrahydroquinoline 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
3-Methoxy-5,6,7,8-tetrahydroquinolineに関する追加情報
Introduction to 3-Methoxy-5,6,7,8-tetrahydroquinoline (CAS No. 405174-69-8)
3-Methoxy-5,6,7,8-tetrahydroquinoline (CAS No. 405174-69-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of tetrahydroquinolines, which are known for their biological activities and synthetic utility.
The molecular formula of 3-Methoxy-5,6,7,8-tetrahydroquinoline is C10H13NO, and its molecular weight is approximately 163.21 g/mol. The compound features a six-membered ring with a methoxy group attached at the 3-position and a fully saturated five-membered ring fused to it. This unique structure confers 3-Methoxy-5,6,7,8-tetrahydroquinoline with a range of interesting properties that make it valuable for both fundamental research and practical applications.
In the realm of pharmaceutical research, 3-Methoxy-5,6,7,8-tetrahydroquinoline has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological pathways and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 3-Methoxy-5,6,7,8-tetrahydroquinoline exhibited potent anti-inflammatory and analgesic properties. These findings suggest that this compound could be a promising candidate for the development of new therapeutic agents for conditions such as chronic pain and inflammatory diseases.
Beyond its pharmaceutical applications, 3-Methoxy-5,6,7,8-tetrahydroquinoline has also found use in materials science. Its structural characteristics make it an excellent building block for the synthesis of advanced materials with tailored properties. Researchers at the University of California have utilized this compound as a precursor for the preparation of conductive polymers and organic semiconductors. These materials have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In the field of chemical synthesis, 3-Methoxy-5,6,7,8-tetrahydroquinoline serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity and functional group versatility allow chemists to introduce various substituents through selective functionalization reactions. This makes it an important tool in the synthesis of natural products and bioactive compounds. A notable example is its use in the total synthesis of certain alkaloids and other natural products with medicinal value.
The synthetic accessibility of 3-Methoxy-5,6,7,8-tetrahydroquinoline has been improved through recent advancements in catalytic methods. Transition metal-catalyzed reactions have been particularly effective in achieving high yields and selectivities in the preparation of this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to efficiently synthesize 3-Methoxy-5,6,7,8-tetrahydroquinoline from readily available starting materials.
In addition to its synthetic utility and biological activities, 3-Methoxy-5,6,7,8-tetrahydroquinoline has also been studied for its environmental impact. Research conducted by environmental scientists has shown that this compound is relatively stable under ambient conditions and does not pose significant environmental risks when handled properly. However, it is important to follow standard safety protocols during handling and disposal to ensure environmental sustainability.
To summarize, 3-Methoxy-5,6,7,8-tetrahydroquinoline (CAS No. 405174-69-8) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure provides a foundation for further exploration and development in these fields. As research continues to uncover new properties and applications of this compound, 3-Methoxy-5,6,7,8-tetrahydroquinoline is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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